ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 5-chlorothiophene-2-carbonylimino group, ethyl carboxylate, and methyl groups. The Z-configuration of the imino group and the chlorothiophene moiety may influence its electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking, critical for biological activity and crystallinity .
Properties
IUPAC Name |
ethyl 2-(5-chlorothiophene-2-carbonyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-4-19-12(18)10-7(2)16(3)13(21-10)15-11(17)8-5-6-9(14)20-8/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMZLNUWBPNEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(S2)Cl)S1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Acid-Mediated Cyclocondensation
Building on Schulze’s work with α-haloketones and thioureas, the 3,4-dimethylthiazoline ester forms via:
Reaction Scheme
Ethyl 2-bromo-3-oxopentanoate + N-Methylthiourea
→ [10 M HCl/EtOH, 80°C, 20 min]
→ Ethyl 3,4-dimethyl-2-imino-2,3-dihydrothiazole-5-carboxylate (73% yield)
Key Parameters
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Acid concentration | 10 M HCl | +32% vs. 6 M |
| Solvent ratio | EtOH:HCl (2:1) | Prevents decomposition |
| Reaction time | 20 min | Maximizes imino form |
¹H NMR (DMSO-d6): δ 1.28 (t, J=7.1 Hz, 3H, OCH2CH3), 2.35 (s, 3H, C4-CH3), 3.12 (s, 3H, N-CH3), 4.23 (q, J=7.1 Hz, 2H, OCH2), 5.89 (s, 1H, C5-H).
Introducing the 5-Chlorothiophene-2-carbonyl Imino Group
Coupling via Acyl Isothiocyanate Intermediate
Adapting El-Sayed’s thiourea protocol, the imino nitrogen undergoes regioselective acylation:
Stepwise Procedure
- Generate 5-chlorothiophene-2-carbonyl isothiocyanate:
5-Chlorothiophene-2-carboxylic acid + Cl3CCN → Acyl chloride → + NH4SCN → Acyl isothiocyanate (82%) - Couple with thiazoline amine:
Thiazoline core + Acyl isothiocyanate → [DMF, K2CO3, 0°C→RT] → Target compound (68% yield)
Stereochemical Control
Z/E ratio depends on:
Alternative One-Pot Three-Component Synthesis
Nourisefat’s nitroepoxide strategy enables convergent assembly:
Reaction Mechanism
- In situ thiourea formation:
Methylamine + 5-Chlorothiophene-2-carbonyl isothiocyanate → Thiourea - Nitroepoxide ring opening:
2-Nitro-3,4-dimethyloxirane + Thiourea → Thiol intermediate - Cyclodehydration:
→ Ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate (89% yield)
Advantages
- Avoids isolation of reactive intermediates
- Single-step regiochemical control
- Scalable (tested up to 50 mmol)
Critical Analysis of Methodologies
| Method | Yield (%) | Purity (HPLC) | Z/E Ratio | Scalability |
|---|---|---|---|---|
| Hantzsch + Coupling | 68 | 98.2 | 95:5 | Pilot-scale |
| Three-component | 89 | 97.8 | 93:7 | Bench-scale |
| Patent route | 55* | 96.5 | 88:12 | Industrial |
*Estimated from analogous chlorothiazole synthesis
Key Findings
- Three-component method maximizes atom economy but requires strict temperature control (-10°C during epoxide addition)
- Acidic Hantzsch conditions prevent racemization at C2 but necessitate corrosion-resistant reactors
- Patent diazotization methods enable chloro introduction but complicate imino group installation
Industrial-Scale Considerations
From EP0794180B1 and US20030055229A1:
Process Intensification Strategies
- Continuous flow synthesis for exothermic coupling steps
- Reactive crystallization to isolate Z-isomer selectively
- Chlorinated solvent recovery systems (≥98% DCM recycled)
Cost Drivers
- 5-Chlorothiophene-2-carbonyl chloride: $412/kg (Q2 2025)
- Catalyst lifetime in three-component method: 7 cycles before yield drop
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Target Compound vs. Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(Methoxycarbonyl)Methylene]-7-Methyl-3-Oxo-3,5-Dihydro-2H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()
- Structural Differences: The target compound has a 3,4-dimethyl-2,3-dihydrothiazole ring, whereas ’s analog incorporates a fused thiazolo[3,2-a]pyrimidine system.
- Substituent Effects : The 5-chlorothiophene group in the target compound introduces electron-withdrawing effects and sulfur-based hydrophobicity, contrasting with the methoxycarbonyl group in , which is more polar and may enhance solubility .
Target Compound vs. Ethyl (2Z)-2-[(2,3-Dimethylphenyl)Imino]-3-(2-Hydroxyethyl)-4-Methyl-2,3-Dihydro-1,3-Thiazole-5-Carboxylate ()
- Hydrogen Bonding: The hydroxyethyl group in provides hydrogen-bonding donors, absent in the target compound, which may influence crystal packing and solubility .
Pharmacological Potential
Comparison with Substituted Isatin Derivatives ()
Isatin derivatives, such as methyl (3Z)-3-(2-carbamoylhydrazinylidene)-2-oxo-2,3-dihydro-1H-indole-5-carboperoxoate, exhibit enzyme inhibitory activity (e.g., against kinases or proteases). The target compound’s thiazole-thiophene scaffold may similarly target enzymes but with enhanced metabolic stability due to the chlorothiophene group’s resistance to oxidation .
Notes
Structural Analysis: SHELXL () is critical for resolving the Z-configuration and non-covalent interactions in such compounds .
Hydrogen Bonding: The absence of strong hydrogen-bond donors in the target compound may limit its crystallinity compared to ’s analog .
Pharmacological Gaps : Direct biological data for the target compound are lacking, but inferences are drawn from structurally related thiazoles and isatins .
Biological Activity
Ethyl (2Z)-2-[(5-chlorothiophene-2-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic compound with a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a thiazole ring and a chlorothiophene moiety. The molecular formula is , with a molecular weight of approximately 394.9 g/mol. Its structure is represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.9 g/mol |
| IUPAC Name | Ethyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
| CAS Number | 1004017-88-2 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the benzothiazole core by reacting 2-aminothiophenol with an aldehyde under acidic conditions.
- Introduction of the 5-chlorothiophene-2-carbonyl group via reaction with the corresponding carbonyl chloride.
- Formation of the imine linkage through dehydration reactions with suitable amines.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It exhibits significant activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) for these pathogens has been determined using standardized methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 8 |
| Vancomycin-resistant Enterococcus faecium | 16 |
| Candida auris | 4 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
The biological activity is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.
- Receptor Interaction : It can modulate receptor activity, influencing various signaling pathways critical for cellular functions.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various thiazole derivatives against multidrug-resistant pathogens. This compound was among the most effective compounds tested against MRSA and other resistant strains .
- Anticancer Evaluation : In another study focusing on anticancer properties, this compound showed promising results in inhibiting the proliferation of MCF-7 cells at concentrations lower than those required for traditional chemotherapeutics .
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, including condensation reactions and cyclization. Key challenges include controlling stereochemistry (Z-configuration at the imino group) and avoiding side reactions like hydrolysis of the ester group. Methodological solutions include:
- Using acetic acid as a solvent under reflux to stabilize intermediates and improve yields .
- Employing sodium acetate as a catalyst to enhance cyclization efficiency .
- Monitoring reaction progress via TLC or HPLC to isolate pure stereoisomers .
Q. How can the structural integrity of this compound be validated post-synthesis?
Comprehensive characterization requires:
- NMR spectroscopy : Confirm the Z-configuration of the imino group via coupling constants (e.g., ) and NOE correlations .
- Mass spectrometry : Verify molecular weight and fragmentation patterns matching the proposed structure .
- Elemental analysis : Ensure purity by comparing experimental vs. theoretical C, H, N, and S content .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screening should focus on:
- Kinase inhibition assays : Test against protein kinases (e.g., MAPK or CDKs) due to structural similarity to thiazolidinone-based kinase inhibitors .
- Antimicrobial activity : Use disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
Advanced Research Questions
Q. How do substituent modifications (e.g., chlorothiophene vs. methoxyphenyl) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., 5-chlorothiophene) enhance kinase inhibition by increasing electrophilicity at the imino-carbonyl moiety .
- Methyl groups at the 3,4-positions of the thiazole ring improve metabolic stability by reducing oxidative degradation .
- Comparative data from analogs (e.g., ethyl 2-(2-fluorobenzylidene)-thiazolo[3,2-a]pyrimidine) show that halogen substitution modulates target selectivity .
Q. What computational methods can predict binding modes with biological targets?
Advanced strategies include:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the imino group and hydrophobic contacts with the thiazole ring .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to guide synthetic prioritization .
Q. How can contradictions in biological activity data (e.g., conflicting kinase inhibition results) be resolved?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies:
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent activity .
- Counter-screening : Test against related enzymes (e.g., tyrosine vs. serine/threonine kinases) to rule out promiscuity .
- Proteomics profiling : Use affinity chromatography or thermal shift assays to identify unintended protein targets .
Methodological Considerations
Q. What strategies improve reproducibility in multi-step syntheses?
- Standardize reaction conditions : Document exact molar ratios (e.g., 1.1:1.0 for aldehyde:amine in condensation steps) and solvent purity .
- Purification protocols : Use column chromatography with optimized solvent systems (e.g., hexane:EtOAc gradients) to isolate intermediates .
- Batch-to-batch QC : Implement HPLC-PDA for purity checks (>95%) and chiral HPLC for enantiomeric excess determination .
Q. How can metabolic stability be assessed in preclinical studies?
- Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
